Octhilinone

Catalog No.
S583669
CAS No.
26530-20-1
M.F
C11H19NOS
M. Wt
213.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octhilinone

CAS Number

26530-20-1

Product Name

Octhilinone

IUPAC Name

2-octyl-1,2-thiazol-3-one

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3

InChI Key

JPMIIZHYYWMHDT-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C=CS1

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.00 M
In distilled water, 500 mg/L at 25 °C
In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C)

Synonyms

2-n-octyl-4-isothiazolin-3-one, 2-n-octyl-4-isothiazolin-3-one hydrochloride, 2-octyl-3-isothiazolone, 2-octyl-4-isothiazolin-3-one, Kathon 893, octhilinone, Skane M-8

Canonical SMILES

CCCCCCCCN1C(=O)C=CS1

The exact mass of the compound Octhilinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.00 min distilled water, 500 mg/l at 25 °cin toluene >800, ethyl acetate >900, hexane 64 (all in g/l at 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of 1,2-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Octhilinone (CAS 26530-20-1), commonly referred to as OIT, is a broad-spectrum isothiazolinone biocide distinguished by its N-octyl substitution. Unlike short-chain analogs such as methylisothiazolinone (MIT), OIT is inherently lipophilic, exhibiting a low water solubility of approximately 480–500 mg/L and a high octanol-water partition coefficient (Log Kow ~2.45–3.3) [1]. These baseline physicochemical properties make OIT a liquid at room temperature that is easily incorporated into non-aqueous or emulsified systems without requiring aggressive co-solvents. In procurement and material selection, OIT is primarily sourced as a dry-film preservative and fungicidal additive for paints, coatings, adhesives, leather, and metalworking fluids where long-term resistance to environmental leaching and volatilization is a strict requirement [2].

Substituting OIT with common in-can preservatives like MIT, CMIT, or benzisothiazolinone (BIT) leads to catastrophic failure in dry-film and exterior applications. Because MIT and CMIT are highly water-soluble (>220 g/L) and have low molecular weights, they rapidly leach out of cured coatings upon exposure to moisture, stripping the material of its antimicrobial protection [1]. Furthermore, short-chain isothiazolinones are predominantly bactericidal and lack OIT's potent fungicidal efficacy, leaving surfaces vulnerable to mold and yeast degradation. Conversely, substituting OIT with the highly halogenated DCOIT (4,5-dichloro-2-octyl-isothiazolone) introduces severe formulation challenges; DCOIT's extreme hydrophobicity (Log Kow 4.68) and solid state at room temperature require aggressive solvent packages that can compromise binder compatibility and increase VOCs [2]. Thus, OIT occupies a non-interchangeable procurement niche for durable, low-leaching, liquid-phase fungal protection.

Hydrophobicity-Driven Dry Film Retention and Leaching Resistance

The defining procurement differentiator for OIT is its resistance to aqueous leaching, driven by its N-octyl chain. Quantitative assessments show OIT has a water solubility of approximately 480–500 mg/L at 25°C. In stark contrast, short-chain analogs are highly hydrophilic; MIT exhibits a solubility of ≥225,900 mg/L, and CMIT ≥659,600 mg/L [1]. This >400-fold difference in solubility dictates that while MIT/CMIT are washed out of exterior coatings during initial rain events, OIT remains locked in the polymer matrix, providing sustained biocidal release over the product's lifecycle [2].

Evidence DimensionWater Solubility at 25°C
Target Compound DataOIT: ~480–500 mg/L
Comparator Or BaselineMIT: ≥225,900 mg/L; CMIT: ≥659,600 mg/L
Quantified Difference>400-fold lower aqueous solubility for OIT compared to short-chain isothiazolinones
ConditionsStandard aqueous solubility testing at 25°C

Buyers must select OIT over MIT/CMIT for exterior paints, sealants, and construction materials where moisture exposure would rapidly deplete water-soluble biocides.

Quantifiably Lower Minimum Inhibitory Concentration (MIC) Against Fungi

While MIT and CMIT are effective bactericides, OIT is specifically procured for its aggressive fungicidal and fungistatic profile. Comparative susceptibility testing demonstrates that OIT achieves a Minimum Inhibitory Concentration (MIC) against standard fungal strains like Aspergillus niger at approximately 0.05 mg/L [1]. In contrast, in-can preservatives like MIT, CMIT, and BIT require significantly higher concentrations to inhibit fungal growth, often failing to provide adequate dry-film protection against mold without exceeding regulatory dosing limits [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Aspergillus niger
Target Compound DataOIT: ~0.05 mg/L
Comparator Or BaselineMIT/CMIT/BIT: Require 10- to 100-fold higher concentrations for equivalent fungal inhibition
Quantified Difference1 to 2 orders of magnitude stronger fungicidal activity for OIT
ConditionsIn vitro susceptibility testing (MHB/PDB media)

Procurement teams formulating anti-mold coatings or leather preservatives must specify OIT, as standard bactericidal isothiazolinones will fail to prevent fungal degradation at standard dosing levels.

Low Vapor Pressure for Extended Post-Application Stability

Volatilization of biocides from freshly applied coatings is a major regulatory and occupational health concern. OIT features a highly stable profile with a vapor pressure of approximately 1.41 × 10^-3 mmHg (0.0049 Pa) at 25°C . CMIT, conversely, has a significantly higher vapor pressure (6.2 × 10^-2 mmHg at 25°C), leading to measurable off-gassing and inhalation risks post-application, which often triggers Wall Paint Exposure Model (WPEM) regulatory concerns [1]. OIT's low volatility ensures that the active ingredient remains in the formulation rather than evaporating, thereby extending the duration of protection.

Evidence DimensionVapor Pressure at 25°C
Target Compound DataOIT: ~1.41 × 10^-3 mmHg
Comparator Or BaselineCMIT: 6.2 × 10^-2 mmHg
Quantified Difference~44-fold lower vapor pressure for OIT vs CMIT
ConditionsStandard vapor pressure measurement at 25°C

Formulators selecting biocides for interior architectural paints or large-surface-area applications prioritize OIT to maintain long-term efficacy and minimize volatile emissions.

Liquid-Phase Processability vs. Halogenated Analogs

When extreme hydrophobicity is required, formulators often evaluate OIT against its chlorinated derivative, DCOIT. While DCOIT has a higher Log Kow (4.68), it is frequently a solid at room temperature and requires heavy solvent packages for incorporation [1]. OIT (Log Kow ~2.45–3.3) is a liquid at room temperature with a melting point <25°C, allowing for direct emulsification into water-based polymer dispersions, cementitious products, and adhesives without the need for aggressive co-solvents[2]. This makes OIT significantly easier to process in mainstream manufacturing workflows while avoiding the regulatory scrutiny associated with highly chlorinated biocides.

Evidence DimensionPhysical State and Partition Coefficient (Log Kow)
Target Compound DataOIT: Liquid (<25°C melting point), Log Kow ~2.45–3.3
Comparator Or BaselineDCOIT: Solid, Log Kow 4.68
Quantified DifferenceOIT provides a lower barrier to emulsification and eliminates the need for solid-dispersion milling or high-solvent loading
ConditionsStandard formulation into water-based architectural coatings and dispersions

Procurement engineers choose OIT over DCOIT to simplify manufacturing processes, reduce solvent use, and improve binder compatibility in water-based systems.

Dry-Film Preservation in Architectural Paints and Exterior Coatings

Driven by its low water solubility (~480 mg/L) and low vapor pressure, OIT is the industry standard for preventing fungal defacement on exterior paints and renders. In these environments, highly soluble alternatives like MIT or CMIT would rapidly leach out during rain events or volatilize post-application, making OIT the necessary choice for long-term durability[1].

Leather and Textile Antimicrobial Treatments

Because of its exceptional MIC against Aspergillus niger and other molds, OIT is heavily procured for the preservation of leather goods and textiles during storage and transport. It outperforms purely bactericidal in-can preservatives (like BIT) by providing targeted protection against the specific fungal strains that degrade natural fibers [2].

Metalworking Fluid (MWF) Tankside Fungicides

OIT's liquid state and moderate lipophilicity (Log Kow ~2.45–3.3) allow it to be easily emulsified into cutting oils and metalworking fluid concentrates. It provides targeted fungal control in systems where water-soluble biocides degrade prematurely or fail to partition effectively into the oil phase [1].

Polymer and Adhesive Protection in High-Humidity Environments

OIT is integrated into jointing compounds, sealants, and polymer dispersions used in wet areas (e.g., bathrooms, kitchens). Because it remains locked in the cured polymer matrix rather than evaporating or washing away, it continuously inhibits surface mold growth over the lifecycle of the construction material [2].

Physical Description

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide.

Color/Form

Liquid
Light, golden yellow, clear liquid

XLogP3

3.5

Boiling Point

248 °F at 0.01 mm Hg (NTP, 1992)
342 °C at 101.325 kPa (est)

Flash Point

greater than 200 °F (NTP, 1992)

Density

1.04 at 60.3 °F (NTP, 1992)
1.03

LogP

2.45 (LogP)
log Kow = 2.45 at 24 °C

Odor

Very weak, sharp smell

Melting Point

15 °C at 101.325 kPa

UNII

4LFS24GD0V

Related CAS

68480-30-8 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Octhilinone is a light golden yellow clear liquid. It has a very faint but sharp odor. It is moderately soluble in water. USE: Octhilinone is used as a bactericide and fungicide in agriculture, cooling tower water, paints, and leather. Its use as a materials preservative include fabrics and textiles, sealants, adhesives and rubber and plastics. EXPOSURE: Workers who use octhilinone may breathe in mists or have direct skin contact. The general population may have direct skin contact when using paint products containing octhilinone. If octhilinone is released to the environment, it will be broken down in air. Octhilinone released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Severe allergic reactions have been reported in some workers handling octhilinone or products containing this chemical, characterized by severe itching and rash over arms, legs and upper back. Allergic skin reactions have also been reported in individuals following non-occupational contact with products containing octhilinone. Additional data on the potential for octhilinone to cause toxic effects in humans were not available. Octhilinone causes moderate to severe irritation to the eyes and skin of laboratory animals, and can cause severe skin damage with direct contact. It is considered moderately toxic to animals following exposure by any route. Data on the potential for octhilinone to cause infertility in laboratory animals were not available. Increased abortion was observed in laboratory animals exposed to octhilinone at moderate-to-high oral doses that cause mothers to be sick (decreased weight gain, decreased appetite). Some mothers died. No birth defects were observed in offspring. Data on the potential for octhilinone to cause cancer in laboratory animals were not available. The potential for octhilinone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.98 mm Hg at 77 °F (NTP, 1992)
3.68e-05 mmHg
3.68X10-5 mm Hg (4.9 mPa) at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

26530-20-1

Wikipedia

Octhilinone

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Agrochemicals -> Fungicides

Methods of Manufacturing

Octhilinone can be prepared by reaction of dithio-N-n-dioctylpropionamide and sulfuryl chloride.
Preparation: S.N. Lewis et al., France patent 1555416 corresp to United States of America patent 3761488 (1969, 1973 to Rohm & Haas).

General Manufacturing Information

3(2H)-Isothiazolone, 2-octyl-: ACTIVE

Analytic Laboratory Methods

This paper describes the development of a multi-residue method for the determination of 36 emerging organic pollutants (26 biocides, 5 UV-filters and 5 benzothiazoles) in raw and treated wastewater, activated sludge and surface water using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The target analytes were enriched from water samples adjusted to pH 6 by solid-phase extraction (SPE) on Oasis HLB 200 mg cartridges and eluted with a mixture of methanol and acetone (60/40, v/v). Extraction of freeze-dried sludge samples was accomplished by pressurized liquid extraction (PLE) using a mixture of methanol and water (50/50, v/v) as extraction solvent followed by SPE. LC-tandem MS detection was compared using electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in positive and negative ionization mode. ESI exhibited strong ion suppression for most target analytes, while APCI was generally less susceptible to ion suppression but partially leading to ion enhancement of up to a factor of 10. In general, matrix effects could be compensated using stable isotope-labeled surrogate standards, indicated by relative recoveries ranging from 70% to 130%. In wastewater, activated sludge and surface water up to 33 analytes were detected. Maximum concentrations up to 5.1 and 3.9 ug/L were found in raw wastewater for the water-soluble UV-filters benzophenone-4 (BZP-4) and phenylbenz-imidazole sulfonic acid (PBSA), respectively. For the first time, the anti-dandruff climbazole was detected in raw wastewater and in activated sludge with concentrations as high as 1.4 ug/L and 1.2 ug/gTSS, respectively. Activated sludge is obviously a sink for four benzothiazoles and two isothiazolones, as concentrations were detected in activated sludge between 120 ng/gTSS (2-n-octyl-4-isothiazolin-3-one, OIT) to 330 ng/gTSS (benzothiazole-2-sulfonic acid, BTSA).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-19-2023

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